2-Naphthyl 2,6-dimethoxybenzoate
CAS No.:
Cat. No.: VC1272919
Molecular Formula: C19H16O4
Molecular Weight: 308.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16O4 |
|---|---|
| Molecular Weight | 308.3g/mol |
| IUPAC Name | naphthalen-2-yl 2,6-dimethoxybenzoate |
| Standard InChI | InChI=1S/C19H16O4/c1-21-16-8-5-9-17(22-2)18(16)19(20)23-15-11-10-13-6-3-4-7-14(13)12-15/h3-12H,1-2H3 |
| Standard InChI Key | ARXDODIZXJNDFH-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=CC=CC=C3C=C2 |
| Canonical SMILES | COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Introduction
Structural and Chemical Characteristics
2-Naphthyl 2,6-dimethoxybenzoate belongs to the ester family, with the general formula C₁₇H₁₆O₄. Its structure comprises:
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2-Naphthyl group: A bicyclic aromatic system with a hydroxyl-substituted naphthalene moiety.
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2,6-Dimethoxybenzoate backbone: A benzoic acid ester with methoxy substituents at positions 2 and 6.
Key Functional Groups and Reactivity
The ester linkage (-COO-) and electron-donating methoxy groups (-OCH₃) influence its electronic properties and reactivity. The naphthyl group contributes to π-conjugation, potentially enhancing photostability or aromatic interactions in applications like polymer synthesis .
Synthesis and Manufacturing Approaches
While no direct synthesis routes for 2-naphthyl 2,6-dimethoxybenzoate are documented, analogous methods for structurally related compounds provide insights.
Esterification of 2,6-Dimethoxybenzoic Acid
A plausible route involves esterification of 2,6-dimethoxybenzoic acid with 2-naphthol. This could be achieved via:
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Acid-catalyzed esterification: Using sulfuric acid or p-toluenesulfonic acid as catalysts.
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Transesterification: Reacting 2,6-dimethoxybenzoic acid methyl ester with 2-naphthol.
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DCC-mediated coupling: Employing dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group .
Example Reaction Pathway
Physical and Chemical Properties
Data for 2-naphthyl 2,6-dimethoxybenzoate are extrapolated from analogous compounds. Below is a comparative table of physical properties for structurally related esters:
Note: Values for 2-naphthyl 2,6-dimethoxybenzoate are inferred from analogous esters.
Challenges and Research Gaps
Synthetic Complexity
Achieving high regioselectivity in esterification remains a challenge. For example, competing reactions (e.g., transesterification side products) may reduce yields.
Scalability
Industrial production would require cost-effective methods to isolate 2,6-dimethoxybenzoic acid, as current routes involve multiple steps (e.g., selective crystallization) .
Environmental Impact
Waste streams from synthesis (e.g., catalyst residues, solvents) necessitate green chemistry approaches, such as solvent-free reactions or catalytic recycling.
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